molecular formula C8H9N3O3 B1296326 2-(4-Nitrophenyl)acetohydrazide CAS No. 6144-81-6

2-(4-Nitrophenyl)acetohydrazide

Cat. No.: B1296326
CAS No.: 6144-81-6
M. Wt: 195.18 g/mol
InChI Key: JFONGQRKKZPXLX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a nitrophenyl group attached to an acetohydrazide moiety, which imparts unique chemical properties.

Scientific Research Applications

2-(4-Nitrophenyl)acetohydrazide has several applications in scientific research:

Safety and Hazards

When handling 2-(4-Nitrophenyl)acetohydrazide, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also recommended to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets by binding to them, thereby affecting their function

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways. More research is required to identify the specific pathways affected by this compound.

Result of Action

As a biochemical used in proteomics research

Biochemical Analysis

Biochemical Properties

2-(4-Nitrophenyl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with α-amylase, where it acts as a substrate, leading to the release of 4-nitrophenol . This interaction is crucial for studying enzyme kinetics and inhibition. Additionally, this compound can form hydrazones with aldehydes and ketones, which are important in various biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce oxidative stress in cells, leading to changes in mitochondrial function and apoptosis . This compound also affects the proliferation and migration of cancer cells, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, its interaction with enzymes like α-amylase involves the formation of a hydrazone intermediate, which inhibits the enzyme’s activity . Additionally, it can modulate gene expression by affecting transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as hydrolases and oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and potential interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation can affect its activity and function. For instance, its interaction with transporters can influence its uptake and distribution in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenyl)acetohydrazide can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenylacetic acid with hydrazine hydrate in the presence of ethanol . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and an acetohydrazide moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

2-(4-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONGQRKKZPXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301888
Record name 2-(4-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-81-6
Record name 6144-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenylacetic acid (2.81 mmol) in dry dichloromethane (10 ML) was treated with a 2N solution of oxalyl chloride (3.0 mL) and DMF (0.02 mL) via syringe, and the reaction stirred at ambient temperature for 1 h. The reaction was concentrated to dryness in vacuo and the crude product was dissolved in dry dichloro-methane (20 mL), treated with anhydrous hydrazine (11.1 mmol) via syringe, and stirred at ambient temperature for 18 h. The resulting suspension was filtered, solids rinsed with dichloromethane, dissolved in MeOH/CH2Cl2, filtered, and filtrate concentrated in vacuo giving the title compound as an orange solid. 1H NMR (DMSO-d6) δ 8.17 (2H, d, J=8.8 Hz,), 7.54 (2H, d, J=8.8 Hz), 3.54 (2H, s).
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Q & A

Q1: What does the research tell us about the anti-inflammatory activity of 2-(4-Nitrophenyl)acetohydrazide?

A1: The study investigated a series of newly synthesized compounds, including this compound, for their potential to reduce inflammation. Researchers used the carrageenan-induced paw edema method, a common model for assessing acute inflammation. The results showed that this compound exhibited significant anti-inflammatory activity, proving to be one of the most potent compounds in the tested series [].

Q2: Were other compounds in the study as effective as this compound?

A2: Interestingly, a closely related compound, 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide, demonstrated comparable anti-inflammatory activity to this compound []. This suggests that specific structural features within this class of compounds play a crucial role in their ability to reduce inflammation. Further research exploring these structure-activity relationships could be valuable in optimizing these compounds for potential therapeutic applications.

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